molecular formula C13H13N3O3 B5980891 ethyl 2-anilino-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate

ethyl 2-anilino-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate

Cat. No.: B5980891
M. Wt: 259.26 g/mol
InChI Key: OMGRTMJBCWDHLH-UHFFFAOYSA-N
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Description

Ethyl 2-anilino-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an anilino group, an oxo group, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-anilino-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate typically involves the reaction of ethyl acetoacetate with aniline in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-anilino-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

Ethyl 2-anilino-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-anilino-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Ethyl 2-anilino-4-oxo-1,4-dihydro-5-pyrimidinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: This compound has a similar structure but contains a furan ring instead of a pyrimidine ring.

    Ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate: This compound contains a thiophene ring and exhibits different chemical reactivity.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and distinct chemical reactivity.

Properties

IUPAC Name

ethyl 2-anilino-6-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-2-19-12(18)10-8-14-13(16-11(10)17)15-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGRTMJBCWDHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 1,6-dihydro-2-methylthio-6-oxo-5-pyrimidinecarboxylate (5 g) and aniline (2.6 g) is heated without solvent at 130° C. for 1 hour. After cooling, the resulting solid is pulverized and recrystallized from DMSO to give ethyl 2-anilino-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate (3.7 g). M.p. 267°-269° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One

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